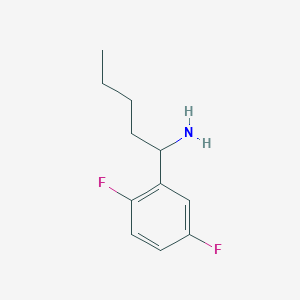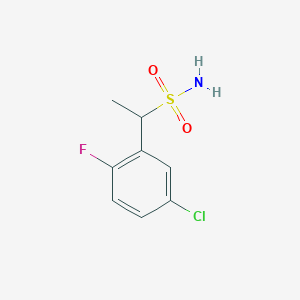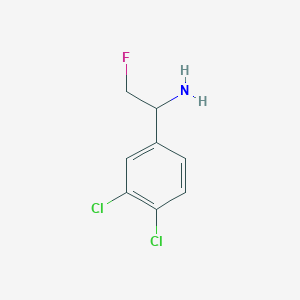
1-(2,5-Difluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)pentan-1-amine is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a pentan-1-amine chain attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)pentan-1-amine typically involves the reaction of 2,5-difluorobenzene with pentan-1-amine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the difluorobenzene is reacted with pentan-1-amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorophenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluorophenyl ring enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the amine group can form hydrogen bonds with target molecules, contributing to its binding affinity .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)pentan-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.
1-(2,5-Difluorophenyl)butan-1-amine: Similar structure but with a shorter carbon chain.
1-(2,5-Difluorophenyl)hexan-1-amine: Similar structure but with a longer carbon chain.
Uniqueness: 1-(2,5-Difluorophenyl)pentan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the length of its carbon chain.
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3 |
InChI Key |
JHCDGMBSKAFZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one](/img/structure/B13261836.png)

amine](/img/structure/B13261848.png)

![N-[(3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B13261857.png)

![(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine](/img/structure/B13261875.png)
![1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13261877.png)
![2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13261883.png)
![(Cyclopropylmethyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13261884.png)


![3-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13261906.png)
![Spiro[4.4]nonane-1,6-diamine](/img/structure/B13261916.png)
